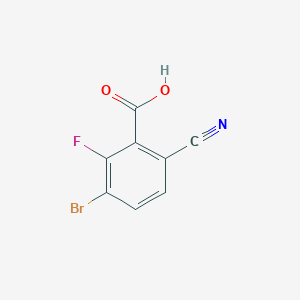![molecular formula C8H12ClNO B1449507 3-[(Furan-2-yl)methyl]azetidine hydrochloride CAS No. 2044872-49-1](/img/structure/B1449507.png)
3-[(Furan-2-yl)methyl]azetidine hydrochloride
Overview
Description
3-[(Furan-2-yl)methyl]azetidine hydrochloride is a chemical compound with the CAS Number: 2044872-49-1 . It has a molecular weight of 173.64 and its IUPAC name is 3-(furan-2-ylmethyl)azetidine hydrochloride .
Molecular Structure Analysis
The InChI code for 3-[(Furan-2-yl)methyl]azetidine hydrochloride is 1S/C8H11NO.ClH/c1-2-8(10-3-1)4-7-5-9-6-7;/h1-3,7,9H,4-6H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-[(Furan-2-yl)methyl]azetidine hydrochloride is a powder . It has a predicted density of 1.070±0.06 g/cm3 and a predicted boiling point of 199.3±13.0 °C .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including “3-[(Furan-2-yl)methyl]azetidine hydrochloride”, have been found to have significant antibacterial activity . They have been used in the realm of medicinal chemistry to combat microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . This includes their use as antimicrobial drugs, which are one of the most powerful tools in the fight against bacterial strain-caused infection .
Anti-Ulcer Medication
Furan has a variety of therapeutic advantages, such as anti-ulcer . This makes “3-[(Furan-2-yl)methyl]azetidine hydrochloride” a potential candidate for the development of new anti-ulcer medications.
Diuretic
Furan-containing compounds have been found to have diuretic properties . This suggests that “3-[(Furan-2-yl)methyl]azetidine hydrochloride” could potentially be used in the treatment of conditions that benefit from increased urine production.
Muscle Relaxant
Furan has been found to have muscle relaxant properties . This suggests that “3-[(Furan-2-yl)methyl]azetidine hydrochloride” could potentially be used in the treatment of conditions that benefit from muscle relaxation.
Anti-Inflammatory, Analgesic, and Antidepressant
Furan-containing compounds have been found to have anti-inflammatory, analgesic, and antidepressant properties . This suggests that “3-[(Furan-2-yl)methyl]azetidine hydrochloride” could potentially be used in the treatment of conditions that benefit from these properties.
Anti-Parkinsonian and Anti-Glaucoma
Furan-containing compounds have been found to have anti-parkinsonian and anti-glaucoma properties . This suggests that “3-[(Furan-2-yl)methyl]azetidine hydrochloride” could potentially be used in the treatment of Parkinson’s disease and glaucoma.
Antihypertensive, Anti-Aging, and Anticancer
Furan-containing compounds have been found to have antihypertensive, anti-aging, and anticancer properties . This suggests that “3-[(Furan-2-yl)methyl]azetidine hydrochloride” could potentially be used in the treatment of hypertension, aging-related conditions, and cancer.
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The compound contains a furan ring and an azetidine ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Compounds containing furan rings have been found to possess various biological activities . Azetidine is a saturated heterocycle with a nitrogen atom and has been used in drug discovery due to its ability to mimic the peptide bond . The specific targets of “3-[(Furan-2-yl)methyl]azetidine hydrochloride” would depend on the specific functional groups present in the molecule.
properties
IUPAC Name |
3-(furan-2-ylmethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-8(10-3-1)4-7-5-9-6-7;/h1-3,7,9H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUZEDWXQYWDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Furan-2-yl)methyl]azetidine hydrochloride | |
CAS RN |
2044872-49-1 | |
| Record name | 3-[(furan-2-yl)methyl]azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449427.png)
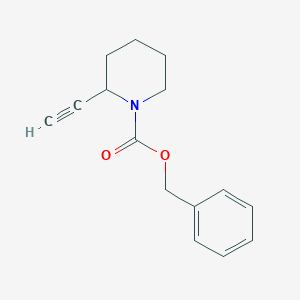



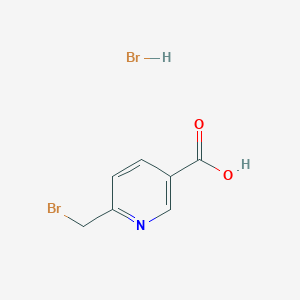
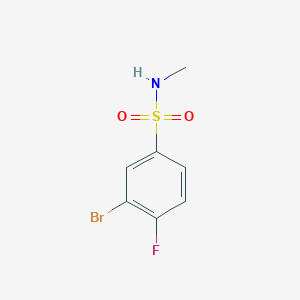
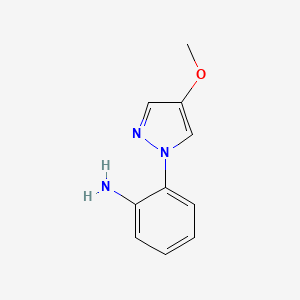

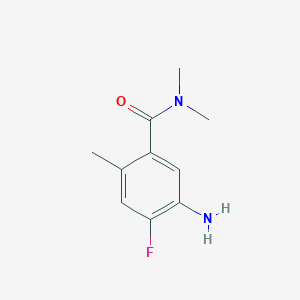

amine](/img/structure/B1449445.png)
